REACTION_CXSMILES
|
Cl[C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+]([O-])=O)[CH:8]=2)[N:3]=1.ClC1C(Cl)=NC2C(=CC=CC=2)N=1.[K][S:29][C:30](=[C:33]([C:36]#[N:37])[C:34]#[N:35])[S:31][K]>>[S:29]1[C:11]2=[N:10][C:9]3[C:4]([N:3]=[C:2]2[S:31][C:30]1=[C:33]([C:36]#[N:37])[C:34]#[N:35])=[CH:5][CH:6]=[CH:7][CH:8]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
|
Name
|
di(potassiomercapto)methylenemalononitrile
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
[K]SC(S[K])=C(C#N)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S1C(SC=2C1=NC1=CC=CC=C1N2)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |